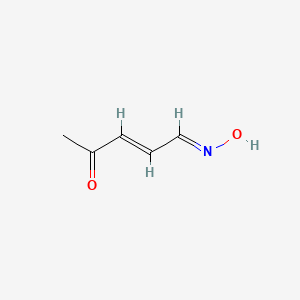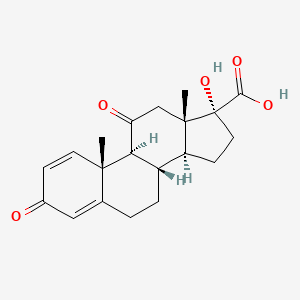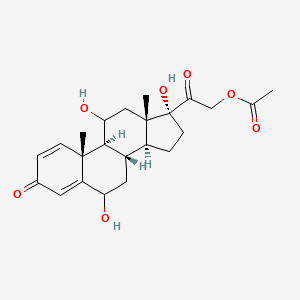
1,5-PENTANE-D10-DIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentane-d10-diol is a stable isotope labelled compound . It is also known as Pentamethylene glycol . It is a colorless, oily liquid with a characteristic odor . It is miscible in water and organic solvents .
Synthesis Analysis
1,5-Pentanediol is usually produced by catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate . Dicarboxylic acid mixtures containing glutaric acid may also be used, typically resulting in a mixture of 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol .
Molecular Structure Analysis
The molecular formula of 1,5-Pentane-d10-diol is C5H2D10O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .
Chemical Reactions Analysis
1,5-Pentanediol can be produced from sustainable sources like furfural . The production process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and specific reaction conditions . The productivity of 1,5-PDO is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH .
Physical And Chemical Properties Analysis
1,5-Pentanediol has a density of 0.994 g/mL at 25 °C . It has a melting point of -18 °C and a boiling point of 242 °C . It is miscible in water .
Mécanisme D'action
Orientations Futures
The one-pot production of 1,5-Pentanediol from sustainable sources like furfural is a key reaction to compete with existing fossil sources . This process provides an economic and sustainable pathway for the manufacture of polyesters and polyurethanes . The high activity against multi-resistant bacteria makes pentane-1,5-diol an interesting new compound for topical antimicrobial therapy in humans .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,5-PENTANE-D10-DIOL can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,5-pentanediol", "deuterium oxide (D2O)", "sodium borohydride (NaBH4)", "deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 1,5-pentanediol in deuterium oxide (D2O) and add sodium borohydride (NaBH4) as a reducing agent.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until the reduction of the starting material is complete.", "Step 3: Remove excess NaBH4 by adding dilute hydrochloric acid (HCl) and filtering the resulting mixture.", "Step 4: Purify the intermediate compound by distillation or chromatography.", "Step 5: React the purified intermediate compound with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).", "Step 6: Allow the reaction mixture to stir at room temperature until the deuterium gas is fully incorporated into the intermediate compound.", "Step 7: Purify the final product by distillation or chromatography." ] } | |
Numéro CAS |
1219804-42-8 |
Formule moléculaire |
C5H2D10O2 |
Poids moléculaire |
114.21 |
Synonymes |
1,5-PENTANE-D10-DIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)


